Disporopsin

Description

Contextualization within Homoisoflavonoids and Natural Products Research

Disporopsin belongs to the homoisoflavonoids, a relatively rare subclass of flavonoids characterized by an additional carbon atom in their C3-benzyl-chroman-4-one skeleton. thieme-connect.demdpi.com Homoisoflavonoids are predominantly found in the plant families Asparagaceae and Fabaceae. thieme-connect.demdpi.com The field of natural products research is dedicated to the discovery, isolation, structure elucidation, and biological evaluation of chemical compounds derived from natural sources. Within this context, homoisoflavonoids are a subject of intense study due to their diverse and potent pharmacological activities, which include anti-inflammatory, antimicrobial, antioxidant, and cytotoxic effects. thieme-connect.deresearchgate.net this compound, as a member of this class, represents a key area of investigation for understanding the therapeutic potential of these natural molecules.

Historical Overview of this compound Discovery and Early Investigations

The discovery and initial characterization of this compound were detailed in a 2006 publication in the journal Phytochemistry. Researchers Nguyen, Fontaine, Malonne, and Duez isolated this compound from the cytotoxic extracts of the roots of Disporopsis aspera (Engl.), a plant belonging to the Liliaceae family (now classified under Asparagaceae). nih.govresearchgate.net The structure of this compound was determined as 3-(2',4'-dihydroxy-benzyl)-5,7-dihydroxy-chroman-4-one through spectroscopic analysis, including 1D and 2D NMR and EIMS. nih.gov

Early investigations into the biological activity of this compound were driven by the observed cytotoxicity of the plant extracts from which it was isolated. nih.govresearchgate.net These initial studies focused on evaluating its effect on various human cancer cell lines.

Academic Significance of this compound in Chemical Biology

The academic significance of this compound in chemical biology stems from its utility as a bioactive molecule for studying cellular processes and as a potential lead compound in drug discovery. Chemical biology often employs small molecules to perturb and understand biological systems. nih.gov The defined biological activity of this compound, particularly its cytotoxic properties, makes it a valuable tool for investigating the mechanisms of cell death and proliferation.

Detailed Research Findings

The following table summarizes the cytotoxic activity of this compound against various human cancer cell lines as reported in early investigations.

| Cell Line | Cancer Type | IC50 (µM) |

| HCT15 | Colon Carcinoma | 22.9 |

| T24S | Bladder Carcinoma | 24.9 |

| MCF7 | Breast Adenocarcinoma | 32.2 |

| Bowes | Melanoma | 33.2 |

| A549 | Lung Carcinoma | 64.2 |

| K562 | Chronic Myelogenous Leukemia | >200 |

| Data sourced from Nguyen et al. (2006), Phytochemistry. nih.gov |

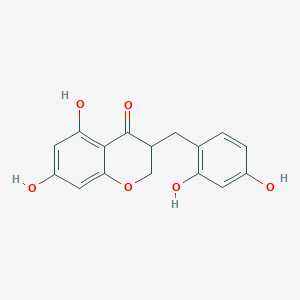

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C16H14O6 |

|---|---|

Molecular Weight |

302.28 g/mol |

IUPAC Name |

3-[(2,4-dihydroxyphenyl)methyl]-5,7-dihydroxy-2,3-dihydrochromen-4-one |

InChI |

InChI=1S/C16H14O6/c17-10-2-1-8(12(19)4-10)3-9-7-22-14-6-11(18)5-13(20)15(14)16(9)21/h1-2,4-6,9,17-20H,3,7H2 |

InChI Key |

GAAPRCAFLGLOJU-UHFFFAOYSA-N |

Canonical SMILES |

C1C(C(=O)C2=C(C=C(C=C2O1)O)O)CC3=C(C=C(C=C3)O)O |

Synonyms |

(3-(2',4'-dihydroxy-benzyl)-5,7-dihydroxy-chroman-4-one) disporopsin |

Origin of Product |

United States |

Botanical Origin and Chemotaxonomic Distribution of Disporopsin

Isolation and Characterization of Disporopsin from Disporopsis Species

The genus Disporopsis is a primary botanical source of this compound. Research has led to the successful isolation and structural elucidation of this compound from the rhizomes of several species within this genus. For instance, this compound has been purified from the ethyl acetate (B1210297) (EtOAc) extract of Disporopsis aspera rhizomes. mdpi.comnih.gov The isolation process typically involves chromatographic techniques, such as silica (B1680970) gel column chromatography (CC) and preparative thin-layer chromatography (PTLC), using solvent systems like n-hexane-ethyl acetate. mdpi.comnih.govresearchgate.net

Similarly, studies on Disporopsis longifolia, another member of the Asparagaceae family, have identified this compound as one of its chemical constituents. researchgate.net Structurally, this compound is a homoisoflavanone characterized as 3-(2′,4′-dihydroxy-benzyl)-5,7-dihydroxy-chroman-4-one. researchgate.net

| Species | Plant Part | Isolation & Purification Methods | Reference |

|---|---|---|---|

| Disporopsis aspera | Rhizome | Ethyl acetate extract, Silica gel column chromatography, Preparative thin-layer chromatography | mdpi.comnih.govresearchgate.net |

| Disporopsis longifolia | Not specified in search results | Identified as a constituent | researchgate.net |

Occurrence of this compound within Polygonatum Species and Related Genera

This compound is not exclusive to the Disporopsis genus; it is also a notable component in the genus Polygonatum, commonly known as Solomon's Seal. nih.govresearchgate.net In fact, homoisoflavones like this compound are among the most abundant flavonoids found in Polygonatum. frontiersin.org The compound has been successfully isolated from the rhizomes of several medicinally important Polygonatum species.

Detailed phytochemical investigations have confirmed the presence of this compound in:

Polygonatum sibiricum : Isolated from 50% ethanol (B145695) extracts of the rhizomes. nih.govfrontiersin.org

Polygonatum odoratum : Identified as a key chemical constituent of the rhizomes. researchgate.netmdpi.com

Polygonatum kingianum : Isolated alongside other steroidal saponins (B1172615). researchgate.net

The Asparagaceae family, to which both Disporopsis and Polygonatum belong, contains several other genera known to produce homoisoflavonoids, although not all necessarily produce this compound itself. mdpi.comnih.govwikipedia.org These related genera include Ophiopogon, Dracaena, and Liriope, highlighting a distinct phytochemical link within this plant family. mdpi.comresearchgate.net

| Genus | Species | Family | Reference |

|---|---|---|---|

| Disporopsis | Disporopsis aspera | Asparagaceae | mdpi.comnih.gov |

| Disporopsis | Disporopsis longifolia | Asparagaceae | researchgate.net |

| Polygonatum | Polygonatum sibiricum | Asparagaceae | nih.govfrontiersin.org |

| Polygonatum | Polygonatum odoratum | Asparagaceae | researchgate.netmdpi.com |

| Polygonatum | Polygonatum kingianum | Asparagaceae | researchgate.net |

Chemo-taxonomic Implications of this compound Presence in Plant Systematics

The restricted distribution of specific chemical compounds in the plant kingdom provides valuable markers for taxonomic classification. This compound, as a member of the homoisoflavanone class, serves as a significant chemotaxonomic marker. researchgate.netresearchgate.net

The co-occurrence of homoisoflavanones and certain steroids is considered a key characteristic that links several genera within the Asparagaceae family. researchgate.net Research suggests a close taxonomic relationship between Polygonatum, Disporopsis, Liriope, Ophiopogon, and Aspidistra, with these compounds acting as typical biomarkers for this group. researchgate.netresearchgate.net The presence of this compound and related molecules across these genera supports their current placement within the same family and provides deeper insight into their evolutionary divergence.

Specifically, homoisoflavanones are regarded as important chemotaxonomic markers for Polygonatum odoratum. researchgate.net The shared biosynthetic pathways required to produce these complex molecules imply a common ancestry among the species that contain them. Therefore, the presence of this compound is a key piece of evidence used in plant systematics to affirm the close phylogenetic ties between Disporopsis and Polygonatum.

Biosynthesis and Metabolic Pathways of Disporopsin

Integration of Disporopsin within Known Flavonoid Biosynthetic Networks

This compound is recognized as an intermediate or product within the complex flavonoid and saponin (B1150181) biosynthetic pathways in certain plant species. dntb.gov.uafrontiersin.orgnih.gov Homoisoflavonoids are generally believed to originate from chalcone (B49325) precursors, which are central intermediates in the flavonoid biosynthesis pathway. thieme-connect.de Studies on plants such as Polygonatum cyrtonema and Polygonatum kingianum have identified this compound as a key metabolite. frontiersin.orgresearchgate.net

Metabolomic analyses have shown that this compound, along with other flavonoids and saponins (B1172615), is significantly upregulated in the stem and leaf tissues of P. cyrtonema compared to the rhizome. dntb.gov.uafrontiersin.orgnih.govnih.gov This differential accumulation suggests tissue-specific regulation of the biosynthetic pathways leading to this compound. The compound is often detected alongside other key flavonoids like naringenin (B18129) and hesperetin, as well as intermediates of the phenylpropanoid pathway, such as p-coumaric acid. researchgate.netmdpi.com While it is clearly associated with the flavonoid biosynthesis pathway (ko00941) and the broader secondary metabolite biosynthesis pathways (ko01110), some analyses have not placed it within the more specific flavone (B191248) and flavonol biosynthesis pathway (ko00944), indicating a divergence in the metabolic route. mdpi.comnih.gov

The biosynthesis of flavonoids begins with the phenylpropanoid pathway, which produces p-coumaroyl-CoA. nih.gov This precursor enters the flavonoid pathway, where chalcone synthase (CHS) catalyzes a key condensation reaction. nih.gov Subsequent enzymatic steps involving isomerization, hydroxylation, and other modifications lead to the vast diversity of flavonoid structures. nih.gov this compound, as a homoisoflavonoid, arises from a branch of this central pathway, likely involving a unique series of enzymatic reactions that introduce the characteristic extra carbon atom.

Enzymatic Catalysis and Key Biosynthetic Genes Associated with this compound Formation

The precise enzymatic steps leading directly to this compound are still under detailed investigation, but integrated transcriptomic and metabolomic studies have identified several key enzymes and their corresponding genes that are strongly correlated with its accumulation. researchgate.net Enzymes are protein catalysts that accelerate biological reactions by binding to a substrate to form an enzyme-substrate complex, thereby lowering the activation energy required for the reaction to proceed. nih.govnews-medical.netconductscience.com

In studies of Polygonatum kingianum, where this compound is a differentially accumulated metabolite, a total of 289 unigenes encoding 32 different enzymes were annotated across four major flavonoid biosynthesis pathways. researchgate.net The integration of gene expression data with metabolite levels revealed 76 differentially expressed genes (DEGs) encoding 13 key enzymes that are likely involved in the pathway. researchgate.net

Table 1: Key Enzymes Implicated in Flavonoid and this compound Biosynthesis

| Enzyme | Abbreviation | Function in Flavonoid Pathway |

|---|---|---|

| Phenylalanine ammonia-lyase | PAL | Catalyzes the first step in the phenylpropanoid pathway. nih.gov |

| Cinnamate-4-hydroxylase | C4H | Involved in the phenylpropanoid pathway. researchgate.net |

| Chalcone Synthase | CHS | Directs carbon flow into the flavonoid pathway. researchgate.netnih.gov |

| Chalcone Isomerase | CHI | Catalyzes the cyclization of chalcones to flavanones. researchgate.netnih.gov |

| Flavanone 3-hydroxylase | F3H | Involved in the synthesis of dihydroflavonols. frontiersin.org |

| Flavonol Synthase | FLS | Catalyzes the formation of flavonols. researchgate.netnih.gov |

| Dihydroflavonol 4-reductase | DFR | A key enzyme in the synthesis of anthocyanins and proanthocyanidins. researchgate.netnih.gov |

| Anthocyanidin Reductase | ANR | Involved in proanthocyanidin (B93508) biosynthesis. researchgate.netnih.gov |

| Shikimate O-hydroxycinnamoyltransferase | HCT | An enzyme in the phenylpropanoid pathway. researchgate.net |

The expression levels of genes encoding enzymes such as CHS, CHI, F3'H, and DFR have been shown to be correlated with the accumulation of flavonoids in the pathways where this compound is present. nih.gov Specifically, integrated analyses have linked the differential expression of genes for HCT, CCOMT, C4H, and CHS with the varying levels of this compound and other metabolites between different plant tissues, suggesting their crucial role in providing the necessary precursors and catalyzing key steps in its formation. researchgate.net

Transcriptional and Post-Transcriptional Regulation of this compound Accumulation

The biosynthesis of secondary metabolites like this compound is tightly controlled at both the transcriptional and post-transcriptional levels to ensure its production occurs at the correct time and in the appropriate tissues. nih.govnih.gov

Transcription factors (TFs) are proteins that bind to specific DNA sequences to control the rate of transcription of genetic information from DNA to messenger RNA. nih.govjackwestin.com The regulation of flavonoid biosynthesis is known to be controlled by several families of transcription factors, often acting in complex combinations. nih.gov

In Polygonatum, studies have shown significant enrichment of TF families such as bHLH, WRKY, AP2, and MYB in tissues where flavonoid biosynthesis is active. nih.gov The MYB-bHLH-WD40 (MBW) complex is a particularly important regulatory module in flavonoid biosynthesis. nih.gov Transcriptome analysis in P. cyrtonema identified PcMYB102 as a candidate gene involved in the accumulation of flavonoids, including this compound. frontiersin.orgnih.govnih.gov These transcription factors can activate or repress the expression of the biosynthetic genes, such as CHS and FLS, by binding to their promoter regions, thereby controlling the metabolic flux towards this compound and related compounds. nih.gov

Table 2: Transcription Factors Involved in Flavonoid Pathway Regulation

| Transcription Factor Family | Example/Complex | Role |

|---|---|---|

| MYB | PcMYB102, R2R3-MYB | Key regulators, often act as activators of biosynthetic genes. frontiersin.orgnih.gov |

| bHLH | - | Part of the regulatory MBW complex. nih.gov |

| WRKY | - | Implicated in flavonoid biosynthesis regulation. nih.gov |

| AP2 | - | Differentially expressed in relation to flavonoid accumulation. nih.gov |

Post-transcriptional regulation involves mechanisms that control gene expression after an RNA molecule has been created. wikipedia.orgyoutube.com MicroRNAs (miRNAs) are small, non-coding RNA molecules that play a crucial role in this process by binding to messenger RNAs (mRNAs), typically leading to their degradation or the inhibition of their translation into proteins. frontiersin.orgnih.gov

The complex mechanisms of miRNA-mediated post-transcriptional regulation are being explored in the context of this compound biosynthesis in P. cyrtonema. dntb.gov.uafrontiersin.orgnih.gov Integrated analyses of the transcriptome and miRNA profiles have revealed several miRNAs that are negatively correlated with genes in key metabolic pathways, suggesting they help regulate the biosynthesis of secondary metabolites. frontiersin.orgnih.govnih.gov

Table 3: MicroRNAs Implicated in Secondary Metabolite Regulation in P. cyrtonema

| microRNA | Target Pathway/Genes (Negative Correlation) | Potential Role |

|---|---|---|

| novel_miR14 | Alpha-linolenic acid metabolism, MAPK signaling pathway (PcAOS, PcSPLA2, PcFRK1, PcDELLA) | Coordinate regulation of secondary metabolite biosynthesis. frontiersin.orgnih.gov |

| novel_miR49 | Alpha-linolenic acid metabolism, MAPK signaling pathway | Coordinate regulation of secondary metabolite biosynthesis. frontiersin.orgnih.gov |

| novel_miR75 | Alpha-linolenic acid metabolism, MAPK signaling pathway | Coordinate regulation of secondary metabolite biosynthesis. frontiersin.orgnih.gov |

These miRNAs, by targeting genes in signaling pathways like the MAPK pathway, can indirectly influence the expression of biosynthetic genes and transcription factors, thereby modulating the metabolic flux towards compounds like this compound. frontiersin.orgnih.gov This adds another layer of sophisticated control over the accumulation of bioactive ingredients in the plant.

Role of Specific Transcription Factors in this compound Biosynthesis Regulation

Application of Multi-Omics Approaches (e.g., Metabolomics, Transcriptomics) in this compound Biosynthesis Elucidation

Multi-omics approaches, which integrate data from different "omics" fields such as genomics, transcriptomics, and metabolomics, have become indispensable tools for unraveling complex biological processes like secondary metabolite biosynthesis. mdpi.comlunaphore.comyoutube.com These methods provide a comprehensive view of the molecular events from gene to metabolite.

In the study of Polygonatum species, the combination of metabolomics and transcriptomics has been particularly powerful. dntb.gov.uafrontiersin.orgnih.gov Metabolome analysis using techniques like UPLC-MS/MS allows for the identification and quantification of hundreds of metabolites, including this compound, and reveals how their levels differ across various tissues or under different conditions. frontiersin.orgmdpi.com For instance, such analyses showed that this compound was among the metabolites significantly upregulated in the stems and leaves of P. cyrtonema. frontiersin.org

Simultaneously, transcriptome sequencing (RNA-Seq) provides a snapshot of all the genes being expressed in a given tissue. researchgate.net By comparing the transcriptomes of tissues with high and low levels of this compound, researchers can identify differentially expressed genes (DEGs) that are likely involved in its biosynthesis. researchgate.netnih.gov

The integration of these two datasets allows for the establishment of correlations between gene expression and metabolite accumulation. researchgate.net For example, weighted gene co-expression network analysis (WGCNA) has been used to identify modules of co-expressed genes and link them to the accumulation of specific metabolites, successfully identifying candidate genes like PcMYB102 and various biosynthetic enzymes in P. cyrtonema. frontiersin.orgnih.govnih.gov Furthermore, incorporating miRNA sequencing adds a third layer, revealing post-transcriptional regulatory networks that fine-tune the metabolic output. frontiersin.orgnih.gov These multi-omics studies have provided critical insights into the complex regulatory networks governing this compound biosynthesis, paving the way for a more complete understanding of its metabolic pathway. frontiersin.orgnih.gov

Advanced Structural Characterization Methodologies for Disporopsin and Its Analogues

Principles and Applications of Nuclear Magnetic Resonance (NMR) Spectroscopy in Disporopsin Structure Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and indispensable tool for the de novo structure elucidation of organic molecules like this compound. uibk.ac.at It operates on the principle that atomic nuclei with a non-zero spin, such as ¹H and ¹³C, exhibit different resonance frequencies when placed in a strong magnetic field, providing a detailed map of the molecular structure.

The process of NMR-based structure determination involves several key steps, starting with the isolation and purification of the compound. uzh.ch A series of one-dimensional (1D) and two-dimensional (2D) NMR experiments are then conducted to piece together the molecular puzzle.

Key NMR Experiments for this compound:

¹H NMR (Proton NMR): This experiment provides information about the chemical environment of hydrogen atoms in the molecule. The chemical shift (δ) of each proton signal indicates its electronic environment, while the integration of the signal corresponds to the number of protons. Spin-spin coupling patterns reveal the connectivity between neighboring protons.

¹³C NMR (Carbon NMR): This technique maps the carbon framework of the molecule. The chemical shift of each carbon signal is indicative of its hybridization (sp³, sp², sp) and the nature of its attached atoms.

DEPT (Distortionless Enhancement by Polarization Transfer): DEPT experiments are used to differentiate between methyl (CH₃), methylene (B1212753) (CH₂), and methine (CH) groups, which can sometimes be ambiguous in a standard ¹³C NMR spectrum.

COSY (Correlation Spectroscopy): This 2D experiment reveals proton-proton (¹H-¹H) spin-spin coupling correlations, allowing for the identification of adjacent protons within a spin system.

HSQC (Heteronuclear Single Quantum Coherence): This 2D experiment correlates the chemical shifts of protons directly attached to carbon atoms, providing a direct link between the ¹H and ¹³C NMR data.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY experiments provide information about the spatial proximity of protons, which is essential for determining the stereochemistry and conformation of the molecule.

Through the combined interpretation of these NMR spectra, researchers can meticulously assemble the structure of this compound and its analogues.

Table 1: Illustrative ¹H and ¹³C NMR Data for a Homoisoflavonoid Analogue of this compound

| Position | δC (ppm) | δH (ppm, J in Hz) |

| 2 | 78.5 | 4.60 (dd, 10.5, 5.0) |

| 3 | 45.2 | 2.95 (m) |

| 4 | 198.1 | - |

| 4a | 115.3 | - |

| 5 | 162.5 | - |

| 6 | 97.5 | 6.10 (d, 2.0) |

| 7 | 165.1 | - |

| 8 | 96.2 | 6.05 (d, 2.0) |

| 8a | 160.4 | - |

| 1' | 130.8 | - |

| 2' | 128.9 | 7.35 (d, 8.5) |

| 3' | 115.8 | 6.90 (d, 8.5) |

| 4' | 158.3 | - |

| 5' | 115.8 | 6.90 (d, 8.5) |

| 6' | 128.9 | 7.35 (d, 8.5) |

| 3-CH₂ | 28.7 | 2.15 (m) |

| 5-OCH₃ | 55.6 | 3.85 (s) |

| 7-OCH₃ | 55.9 | 3.90 (s) |

Note: This table is illustrative and represents typical chemical shifts for a homoisoflavonoid scaffold. Actual values for this compound may vary.

Advanced Mass Spectrometry (MS) Techniques for this compound Structural Analysis and Identification

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. idtdna.com It is a cornerstone in the structural analysis of natural products like this compound, providing crucial information about the molecular weight and elemental composition. acdlabs.com

The basic principle of MS involves ionizing a sample, separating the resulting ions based on their m/z ratio, and then detecting them. idtdna.com High-resolution mass spectrometry (HRMS) is particularly valuable as it can determine the mass of a molecule with very high accuracy, allowing for the confident determination of its elemental formula.

Common Ionization Techniques:

Electrospray Ionization (ESI): A soft ionization technique that is well-suited for polar and thermally labile molecules like this compound. It typically produces protonated molecules [M+H]⁺ or deprotonated molecules [M-H]⁻. idtdna.com

Matrix-Assisted Laser Desorption/Ionization (MALDI): Another soft ionization technique often used for larger biomolecules, but it can also be applied to smaller organic compounds. idtdna.com

By analyzing the fragmentation patterns produced in tandem mass spectrometry (MS/MS) experiments, researchers can gain insights into the structure of the molecule. In an MS/MS experiment, a specific ion (the precursor ion) is selected, fragmented, and the resulting product ions are analyzed. These fragmentation patterns serve as a "fingerprint" for the molecule and can help to identify the different structural motifs within this compound.

Hyphenated Chromatographic-Mass Spectrometric Approaches (e.g., UPLC-Q-TOF-MS/MS) in this compound Research

To analyze complex mixtures containing this compound and its analogues, chromatographic techniques are coupled with mass spectrometry. waters.com This "hyphenation" allows for the separation of individual components in the mixture before they are introduced into the mass spectrometer for analysis.

Ultra-Performance Liquid Chromatography (UPLC): UPLC is a high-resolution separation technique that utilizes columns packed with sub-2 µm particles. waters.com This results in faster analysis times, better resolution, and increased sensitivity compared to conventional High-Performance Liquid Chromatography (HPLC). waters.com

Quadrupole Time-of-Flight (Q-TOF) Mass Spectrometry: A Q-TOF mass spectrometer is a hybrid instrument that combines a quadrupole mass analyzer with a time-of-flight mass analyzer. youtube.com This configuration allows for both high-resolution mass measurements and the ability to perform MS/MS experiments, making it ideal for the identification and structural characterization of compounds in complex samples. youtube.comfrontiersin.org

The combination of UPLC with Q-TOF-MS/MS (UPLC-Q-TOF-MS/MS) is a particularly powerful platform for this compound research. nih.gov It enables the rapid screening of plant extracts or other biological samples to identify known homoisoflavonoids and to tentatively identify new, related compounds based on their retention times, accurate mass measurements, and fragmentation patterns.

Table 2: Example of UPLC-Q-TOF-MS/MS Data for the Identification of this compound

| Compound | Retention Time (min) | [M+H]⁺ (m/z) | Key MS/MS Fragments (m/z) |

| This compound | 5.8 | 301.0706 | 283.0601, 165.0546, 137.0233 |

Note: This table is a representative example. The exact values can vary depending on the specific chromatographic and mass spectrometric conditions used.

Complementary Spectroscopic Methods (e.g., UV, IR) in this compound Structural Confirmation

While NMR and MS are the primary tools for complete structure elucidation, other spectroscopic methods provide valuable complementary information for confirming the presence of specific functional groups and chromophores in the this compound molecule.

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. lehigh.edu The absorption maxima (λmax) in the UV spectrum of this compound can provide evidence for the presence of a chromanone or isoflavanone (B1217009) core, which are characteristic chromophores in this class of compounds.

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. lehigh.edu The IR spectrum of this compound will show characteristic absorption bands for its functional groups. For example, a strong absorption band around 1650-1680 cm⁻¹ would be indicative of a conjugated ketone (C=O) group, a key feature of the chromanone ring. Absorptions in the 3200-3600 cm⁻¹ region would suggest the presence of hydroxyl (-OH) groups.

Together, these complementary spectroscopic techniques provide a comprehensive and robust characterization of the chemical structure of this compound and its analogues.

Synthetic Chemistry and Derivatization Strategies for Disporopsin and Analogues

Total Synthesis Approaches for Disporopsin and Related Homoisoflavanones

The total synthesis of homoisoflavanones, the class of compounds to which this compound belongs, is a key area of research for accessing these molecules without relying on natural extraction. wikipedia.org Homoisoflavanones are characterized by a 3-benzyl-4-chromanone core structure. researchgate.net General strategies for constructing this scaffold often begin with precursors like 2'-hydroxydihydrochalcones or phloroglucinol (B13840) derivatives. wikipedia.org

Several established methods for synthesizing the homoisoflavanone skeleton are summarized below:

From 2'-Hydroxydihydrochalcones: This is a common pathway for synthesizing homoisoflavones. wikipedia.org

From Phloroglucinol: This approach allows for the construction of the chroman-4-one ring system found in this compound. wikipedia.org

From 3,5-Methoxy Phenols: A multi-step synthesis via a chroman-4-one intermediate can be achieved starting from these phenols. wikipedia.org

Using 3-Formylchromone: This readily available starting material can be used to generate various heterocyclic analogs of homoisoflavones through condensation with nucleophiles. nih.gov

While a specific total synthesis for this compound itself is not extensively detailed in readily available literature, the synthesis of structurally related 5,7,8-trioxygenated homoisoflavonoids has been accomplished, demonstrating the feasibility of constructing these complex oxygenation patterns. mdpi.com The synthesis of homoisoflavanes, the reduced form of homoisoflavanones, can also be achieved through the conversion of homoisoflavonoids. wikipedia.org

| Starting Material | Key Transformation | Relevance to this compound | Reference |

|---|---|---|---|

| 2'-Hydroxydihydrochalcones | Intramolecular cyclization | Forms the core chromanone ring system. | wikipedia.org |

| Phloroglucinol | Ring construction and functionalization | Builds the polyhydroxylated A-ring characteristic of this compound. | wikipedia.org |

| 3-Formylchromone | Condensation and subsequent reactions | Provides a versatile route to diverse homoisoflavone analogues. | nih.gov |

| Asymmetric Transfer Hydrogenation | Creates specific stereochemistry | Used to synthesize homoisoflavanones with defined 3D structures for biological evaluation. | nih.gov |

Design and Chemical Synthesis of this compound Analogues and Derivatives

The synthesis of analogues and derivatives is a cornerstone of medicinal chemistry, aimed at improving the potency, selectivity, or pharmacokinetic properties of a lead compound. rsc.org For the this compound scaffold, derivatization strategies focus on modifying the core structure to probe how these changes affect its biological function. Proven strategies for creating such analogues include diverted total synthesis (DTS), where intermediates in a total synthesis are used to create a library of related compounds. rsc.org

Key modification sites on the homoisoflavanone scaffold include:

The A-ring: Modifications to the hydroxyl and methoxy (B1213986) groups on the A-ring can influence activity.

The B-ring: Altering the substitution pattern on the benzyl (B1604629) group (B-ring) is a common strategy to explore interactions with biological targets.

The Heterocyclic C-ring: Changes to the chromanone ring, such as creating heterocyclic mimics, can lead to novel skeletons with different biological profiles. researchgate.net

For instance, in the synthesis of derivatives of the related homoisoflavanone cremastranone, modifications to both the A- and B-rings were explored to create compounds with enhanced cytotoxic effects against cancer cells. nih.gov Another approach involves using 3-formylchromone to build entirely new heterocyclic systems attached to the core structure, leading to a wide range of synthetic analogs. nih.gov

| Modification Strategy | Description | Example/Rationale | Reference |

|---|---|---|---|

| A-Ring and B-Ring Modification | Altering substituents (e.g., hydroxyl, methoxy groups) on the phenyl rings. | In cremastranone derivatives, maintaining specific methoxy groups was found to be important for activity. | nih.gov |

| Heterocyclic Mimics | Replacing parts of the chromanone core with other heterocyclic systems. | Leads to novel skeletons that may possess different or improved biological activities. | researchgate.net |

| Diverted Total Synthesis (DTS) | Utilizing intermediates from a total synthesis pathway to generate a variety of analogues. | An efficient method for creating a library of related compounds from a common synthetic route. | rsc.org |

| Use of 3-Formylchromone | Starting with 3-formylchromone to build diverse heterocyclic analogues. | A versatile platform for accessing a broad range of homoisoflavone-based structures. | nih.gov |

Structure-Activity Relationship (SAR) Studies Through Directed Chemical Modification of this compound Scaffolds

Structure-Activity Relationship (SAR) studies are essential for understanding how a molecule's chemical structure relates to its biological activity. drugdesign.org By systematically modifying a lead compound and evaluating the biological effects of the resulting analogues, researchers can identify key structural features required for activity. drugdesign.org

While extensive SAR studies specifically on this compound are limited, research on related homoisoflavanones provides valuable insights. A study on synthetic derivatives of cremastranone investigated their cytotoxic effects on colorectal cancer cells and established several SAR principles:

A-ring Substitution: It was found that maintaining the C6-substituent on the A-ring was beneficial for cytotoxic activity. nih.gov

B-ring Substitution: The C4'-substituent on the B-ring was also deemed important, with a methoxy group being favorable. nih.gov

B-ring Hydroxyl Group: Interestingly, the study confirmed that the C3'-hydroxy group was not essential for the cytotoxic effect, guiding future designs toward analogues with better synthetic accessibility. nih.gov

These findings suggest that specific oxygenation patterns on both the A- and B-rings of the homoisoflavanone scaffold are crucial for cytotoxicity. General principles from other compound classes also inform SAR, such as how electron-donating or electron-withdrawing groups can impact activity, or how lipophilic groups (like trifluoromethyl) can enhance cell penetration. mdpi.comresearchgate.net

| Structural Modification | Observed Effect on Cytotoxicity | Implication for Design | Reference |

|---|---|---|---|

| Removal of C6-substituent (A-ring) | Decreased activity | Maintaining this substituent is favorable. | nih.gov |

| Removal of C4'-substituent (B-ring) | Decreased activity | Maintaining this substituent (e.g., as a methoxy group) is favorable. | nih.gov |

| Absence of C3'-hydroxy group (B-ring) | Potent activity still observed | This group is not essential for cytotoxicity, allowing for simpler analogues. | nih.gov |

| Conversion to homoisoflavane | Improved synthetic accessibility and physicochemical properties | The reduced scaffold is a viable alternative for developing potent agents. | nih.gov |

Green Chemistry Principles Applied to this compound and Analogues Synthesis

Green chemistry is the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances. epa.gov Applying its principles to the synthesis of complex molecules like this compound is crucial for environmental sustainability.

The 12 principles of green chemistry provide a framework for this endeavor. epa.gov Key principles applicable to homoisoflavanone synthesis include:

Waste Prevention: Designing syntheses to minimize byproducts. acs.org

Atom Economy: Maximizing the incorporation of all reactant atoms into the final product. acs.org

Less Hazardous Chemical Syntheses: Using and generating substances with minimal toxicity. skpharmteco.com

Design for Energy Efficiency: Conducting reactions at ambient temperature and pressure whenever possible. acs.org

Use of Catalysis: Employing catalytic reagents over stoichiometric ones to reduce waste.

Reduce Derivatives: Avoiding the use of temporary protecting groups to minimize synthetic steps and waste. acs.org

Modern synthetic strategies are increasingly incorporating these ideas. For example, the use of domino reactions, where multiple bond-forming events occur in a single step, improves efficiency and reduces waste. nih.gov Similarly, multicomponent reactions, which combine three or more starting materials in one pot, are being used to synthesize complex heterocyclic structures in a greener fashion. rsc.org However, challenges remain, as greener alternatives at one stage can sometimes lead to complex downstream purification issues. skpharmteco.com

| Green Chemistry Principle | Application in Synthesis | Potential Benefit | Reference |

|---|---|---|---|

| Prevent Waste / Atom Economy | Use of domino or multicomponent reactions. | Fewer synthetic steps, less solvent waste, higher material efficiency. | nih.govrsc.org |

| Less Hazardous Synthesis | Avoiding toxic reagents and solvents. | Improved safety for chemists and reduced environmental impact. | skpharmteco.com |

| Increase Energy Efficiency | Developing reactions that proceed at room temperature. | Lower energy consumption and reduced costs. | acs.org |

| Reduce Derivatives | Employing chemo- and regioselective reactions that do not require protecting groups. | Shortens synthesis, reduces waste, and improves overall yield. | acs.org |

Mechanistic Investigations of Disporopsin S Biological Activities

Molecular Mechanisms of Cellular Process Modulation Induced by Disporopsin (e.g., Apoptosis Induction)

Apoptosis, or programmed cell death, is a crucial physiological process for removing unwanted or damaged cells. Its dysregulation is a hallmark of many diseases, including cancer. nih.gov this compound has been identified as a component in plant extracts that can influence cellular processes like apoptosis.

The induction of apoptosis can occur through two primary pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial-mediated) pathways. nih.govwikipedia.org Both pathways converge on the activation of caspases, a family of proteases that execute the apoptotic process. wikipedia.orguniklinik-freiburg.de The extrinsic pathway is initiated by the binding of extracellular death ligands to cell surface receptors, leading to the activation of initiator caspase-8. uniklinik-freiburg.de The intrinsic pathway is triggered by cellular stress, resulting in the release of cytochrome c from the mitochondria and the subsequent activation of initiator caspase-9. wikipedia.org Both initiator caspases can then activate executioner caspases, such as caspase-3, which dismantle the cell. wikipedia.orguniklinik-freiburg.de

Studies on extracts containing this compound have shown the ability to induce apoptosis. For instance, an alcohol extract of Polygonatum sibiricum, which contains this compound, was found to inhibit cell proliferation and induce apoptosis in non-small cell lung cancer cells. researchgate.net This suggests that this compound, potentially in concert with other compounds, can trigger the molecular cascade leading to programmed cell death. The precise mechanism by which this compound specifically contributes to apoptosis induction, whether through the intrinsic or extrinsic pathway, and its direct molecular targets within these pathways, remain areas for further detailed investigation.

Interaction of this compound with Specific Intracellular Signaling Pathways (e.g., Mitogen-Activated Protein Kinase (MAPK) Pathway)

Intracellular signaling pathways are complex networks that transmit signals from the cell surface to the nucleus, governing fundamental cellular activities. berkeley.edu this compound has been implicated in the modulation of several key signaling pathways, including the Mitogen-Activated Protein Kinase (MAPK) pathway.

The MAPK pathway is a crucial signaling cascade involved in regulating cell proliferation, differentiation, and apoptosis. nih.gov Research has indicated that this compound is among the active components of plant extracts that can influence this pathway. researchgate.netnih.gov For example, integrated analyses of miRNAs and mRNAs in Polygonatum cyrtonema showed a negative correlation between certain miRNAs and the MAPK signaling pathway, suggesting that these miRNAs may regulate the biosynthesis of secondary metabolites, including this compound. nih.govfrontiersin.org

Furthermore, network analysis and molecular docking studies have suggested that this compound, along with other compounds from P. sibiricum, targets key proteins involved in various signaling pathways. researchgate.net These pathways include the PI3K/AKT pathway, which is critical for cell survival and growth, and is often dysregulated in cancer. researchgate.netmdpi.com The interaction of this compound with these signaling networks highlights its potential to influence a wide range of cellular functions.

Table 1: Investigated Signaling Pathways Modulated by this compound-Containing Extracts

| Signaling Pathway | Associated Cellular Processes | Source |

| Mitogen-Activated Protein Kinase (MAPK) Pathway | Cell proliferation, differentiation, apoptosis | researchgate.netnih.gov |

| PI3K/AKT Signaling Pathway | Cell survival, growth, glucose metabolism | researchgate.netmdpi.com |

Enzymatic Modulatory Effects of this compound and its Analogues (e.g., α-Glucosidase Inhibition, DNA Gyrase/Topoisomerase IV Inhibition)

This compound has demonstrated notable inhibitory effects on specific enzymes, indicating its potential as a modulator of key biological processes.

α-Glucosidase Inhibition:

α-Glucosidase is an enzyme located in the brush border of the small intestine that breaks down complex carbohydrates into absorbable monosaccharides. wikipedia.org Inhibition of this enzyme can delay carbohydrate digestion and absorption, thereby helping to manage postprandial hyperglycemia. scielo.br Several studies have highlighted the potential of this compound and extracts containing it as α-glucosidase inhibitors. mdpi.comfrontiersin.org For instance, total saponins (B1172615) extracted from Polygonatum sibiricum, which includes this compound, were found to inhibit α-glucosidase. mdpi.com This suggests a potential role for this compound in modulating carbohydrate metabolism. mdpi.comfrontiersin.org

DNA Gyrase/Topoisomerase IV Inhibition:

Bacterial DNA gyrase and topoisomerase IV are essential enzymes that control the topological state of DNA during replication, making them validated targets for antibacterial agents. nih.govnih.gov These enzymes are the targets of fluoroquinolone antibiotics. leeds.ac.uk There is significant interest in developing new inhibitors that target the ATPase subunits of these enzymes (GyrB and ParE) to overcome resistance issues. nih.gov While direct studies on this compound's inhibition of these specific enzymes are limited in the provided context, the exploration of natural products as a source of novel antibacterial agents is an active area of research. mdpi.comresearchgate.net

Table 2: Enzymatic Inhibition by this compound and Related Compounds

| Enzyme | Biological Function | Inhibitory Effect | Source |

| α-Glucosidase | Carbohydrate digestion | Yes | mdpi.comfrontiersin.org |

| DNA Gyrase/Topoisomerase IV | Bacterial DNA replication | Under Investigation | nih.govnih.gov |

This compound's Role in Plant Biological Systems and Defense Mechanisms (e.g., Antifungal Activity)

In its natural plant environment, this compound likely plays a role in defense against pathogens. nih.govplantdiseases.org Plants produce a vast array of secondary metabolites as a defense mechanism against herbivores and microbial pathogens. nih.govlibretexts.org These defenses can be constitutive or induced upon attack. nih.gov

The antifungal activity of plant-derived compounds is a well-documented phenomenon. nih.gov These compounds can act as a natural barrier against fungal infections. gau.edu.bd Research on menisporopsin A, a compound with a similar polyketide backbone to what might be found in related natural products, has shown significant antifungal activity against various plant pathogens. mdpi.com Although this is a different compound, it illustrates the potential for such molecules in plant defense. The antifungal activity of extracts from various plants has been demonstrated against a range of fungal pathogens, with the efficacy often correlated with the concentration of the extract. mdpi.comijarbs.com

Emerging Research Directions and Methodological Innovations in Disporopsin Studies

Computational Chemistry and Molecular Modeling for Disporopsin-Target Interactions

Computational chemistry and molecular modeling have become indispensable tools in modern drug discovery, offering a virtual window into the interactions between small molecules like this compound and their biological targets. These in silico methods provide predictive insights that can significantly accelerate the identification of lead compounds and the elucidation of their mechanisms of action before undertaking extensive laboratory work.

Recent research has begun to integrate this compound into broader computational screening and analysis. For instance, a study focused on the anti-cancer properties of constituents from Polygonatum sibiricum utilized molecular docking to predict the binding affinities of its various compounds, including this compound, with key protein targets involved in cancer pathways. pnas.orgmdpi.com Molecular docking simulations are employed to fit the three-dimensional structure of a ligand (this compound) into the binding site of a target protein. The process calculates a binding energy or score, which estimates the strength of the interaction. A lower binding energy typically suggests a more stable and favorable interaction.

In the context of non-small-cell lung cancer, this compound was identified as a key active component of P. sibiricum. pnas.orgmdpi.com Molecular docking analyses were performed to evaluate its interaction with a panel of 17 core target proteins associated with the disease. These targets included critical signaling proteins such as:

B-cell lymphoma 2 (Bcl-2): A key regulator of apoptosis.

Epidermal Growth Factor Receptor (EGFR): A tyrosine kinase that plays a crucial role in cell proliferation and survival.

Mammalian Target of Rapamycin (mTOR): A central kinase in regulating cell growth, proliferation, and metabolism.

Mitogen-activated protein kinase 8 (MAPK8 or JNK1): Involved in stress signaling and apoptosis.

Proto-oncogene c-Src (SRC): A non-receptor tyrosine kinase involved in cell growth and differentiation.

The results of these docking studies indicated that this compound, along with other compounds from the plant extract, exhibited strong binding affinities for these targets. pnas.orgmdpi.com This suggests that this compound's cytotoxic effects may be mediated through the modulation of multiple critical signaling pathways in cancer, such as the PI3K/AKT pathway. pnas.orgmdpi.com These computational predictions provide a solid foundation for subsequent experimental validation, guiding researchers to prioritize specific pathways and targets for in vitro and in vivo testing. The use of software like Autodock allows for these complex calculations, providing a systematic approach to understanding potential drug-target interactions. pnas.orgmdpi.com

Integration of Network Pharmacology and Systems Biology Approaches for Comprehensive this compound Research

Network pharmacology represents a paradigm shift from the "one drug, one target" model to a more holistic "multi-component, multi-target" approach. This is particularly relevant for natural products, which often contain multiple active compounds that act synergistically on a complex network of biological targets. By integrating network pharmacology with systems biology, researchers can construct comprehensive "component-target-pathway" networks to elucidate the complex mechanisms of action of compounds like this compound.

A pioneering study on the active ingredients of P. sibiricum against non-small-cell lung cancer serves as a prime example of this integrated approach. pnas.orgmdpi.com The research began by identifying the chemical constituents of the plant's alcohol extract using Ultra-Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (UPLC-Q-TOF-MS/MS). pnas.org this compound was among the key compounds identified.

Subsequently, the researchers employed network pharmacology to:

Predict Targets: Databases such as SwissTargetPrediction were used to predict the potential biological targets of the identified compounds, including this compound. mdpi.com

Identify Disease-Related Genes: Genes associated with non-small-cell lung cancer were sourced from databases like Online Mendelian Inheritance in Man (OMIM) and GeneCards. mdpi.com

Construct Networks: The predicted targets of the compounds were integrated with the disease-related genes to construct a comprehensive interaction network. This network was visualized using software like Cytoscape, which helps in analyzing the complex relationships between the drug components, their targets, and the disease pathways. pnas.orgmdpi.com

This analysis revealed that this compound, along with other active components, collectively targeted a multitude of proteins involved in crucial cancer-related signaling pathways, including the PI3K/AKT pathway, endocrine resistance, and pathways regulating cell proliferation and apoptosis. pnas.orgmdpi.com This systems-level view suggests that the therapeutic effect of the extract is not due to a single compound acting on a single target, but rather the result of a synergistic effect of multiple compounds, including this compound, on a network of targets. This approach provides a deeper understanding of the compound's role within a complex biological system and offers a more scientifically robust basis for its potential therapeutic applications.

Development of Novel Analytical Techniques for Trace this compound Analysis in Biological Matrices

The ability to accurately detect and quantify trace amounts of this compound and its metabolites in biological matrices such as plasma, urine, and tissues is crucial for pharmacokinetic studies and for understanding its absorption, distribution, metabolism, and excretion (ADME) profile. While no studies have yet reported the development of analytical techniques specifically for trace this compound analysis, the methodologies developed for other isoflavonoids in biological fluids provide a clear blueprint for future research.

High-Performance Liquid Chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS) is the current gold standard for the sensitive and specific measurement of isoflavonoids in complex biological samples. nih.govagriculturejournals.czingentaconnect.com This technique offers several advantages:

High Selectivity: Tandem mass spectrometry, particularly in the selected reaction monitoring (SRM) mode, allows for the highly specific detection of the target analyte even in the presence of a multitude of other compounds in the matrix. ingentaconnect.com

High Sensitivity: LC-MS/MS can achieve very low limits of quantification (LOQ), often in the low nanogram per milliliter (ng/mL) range, which is essential for detecting the low concentrations of compounds typically found in plasma after administration. agriculturejournals.czingentaconnect.com

Versatility: The method can be adapted to various biological matrices. Sample preparation, often involving solid-phase extraction (SPE) and enzymatic hydrolysis (using enzymes like β-glucuronidase/sulfatase to cleave conjugated metabolites), is a critical step to ensure clean extracts and accurate quantification. nih.govagriculturejournals.cz

Future development of novel analytical techniques for this compound would likely focus on optimizing these established LC-MS/MS methods. This could involve the synthesis of stable isotope-labeled internal standards for this compound to improve quantification accuracy, the refinement of sample preparation protocols to enhance recovery and reduce matrix effects, and the development of high-throughput methods to analyze large numbers of samples efficiently. The use of advanced mass spectrometry platforms, such as high-resolution mass spectrometry (HRMS), could further aid in the identification of unknown metabolites of this compound in biological systems. frontiersin.org

Table 1: Potential Analytical Methods for Trace this compound Analysis

| Technique | Sample Preparation | Detection | Key Advantages |

|---|---|---|---|

| LC-MS/MS | Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), Enzymatic Hydrolysis | Selected Reaction Monitoring (SRM) | High sensitivity and specificity, established methodology for related compounds. |

| UPLC-Q-TOF-MS | SPE, LLE, Enzymatic Hydrolysis | High-Resolution Mass Spectrometry | Accurate mass measurement for identification of unknown metabolites. |

| GC-MS | Derivatization (e.g., silylation), LLE | Mass Spectrometry | Provides complementary structural information. |

Prospects for Biosynthetic Engineering and Metabolic Pathway Manipulation to Enhance this compound Production

The natural abundance of this compound in its source plants, such as Disporopsis aspera and Polygonatum species, can be low and variable, posing a challenge for its large-scale production for research and potential therapeutic use. Biosynthetic engineering and metabolic pathway manipulation offer promising strategies to overcome this limitation by enhancing the production of this compound in either its native plant producers or in engineered microbial systems.

The biosynthesis of homoisoflavonoids like this compound originates from the well-characterized phenylpropanoid pathway. frontiersin.org This pathway provides the precursor, a flavanone, which is then acted upon by a series of enzymes to form the final homoisoflavonoid structure. While the specific enzymatic steps leading to this compound are not fully elucidated, the general principles of flavonoid and isoflavonoid (B1168493) biosynthesis provide a roadmap for metabolic engineering. frontiersin.orgcapes.gov.br

Strategies for enhancing this compound production include:

Metabolic Engineering in Plants:

Overexpression of Key Biosynthetic Genes: Identifying and overexpressing the genes encoding rate-limiting enzymes in the this compound biosynthetic pathway could increase its accumulation. This might include genes for chalcone (B49325) synthase (CHS), chalcone isomerase (CHI), and potentially a specific synthase that catalyzes the formation of the homoisoflavonoid backbone. pnas.org

Downregulation of Competing Pathways: The phenylpropanoid pathway branches out to produce various other compounds, such as other flavonoids, anthocyanins, and lignin. Using gene-silencing techniques like RNA interference (RNAi) or CRISPR/Cas9 to downregulate the genes of these competing pathways could redirect the metabolic flux towards this compound biosynthesis. pnas.orgfrontiersin.org

Synthetic Biology in Microorganisms:

Heterologous Production: The entire biosynthetic pathway for this compound could be transferred into a microbial host, such as Escherichia coli or Saccharomyces cerevisiae. nih.gov These microorganisms can be grown in large-scale fermenters, offering a more controlled and scalable production platform compared to plant cultivation.

Pathway Optimization: Once the pathway is established in a microbial host, various synthetic biology tools can be used to optimize production. This includes tuning gene expression levels, optimizing codon usage for the host organism, and eliminating feedback inhibition by modifying the enzymes. Projects like SynBio4Flav have demonstrated the feasibility of using synthetic microbial consortia to produce complex flavonoids, a strategy that could be adapted for this compound. youtube.com

These advanced bio-engineering approaches hold significant potential for creating sustainable and high-yield sources of this compound, thereby facilitating further research into its therapeutic properties and potential clinical applications.

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| (3-(2',4'-dihydroxy-benzyl)-5,7-dihydroxy-chroman-4-one) |

| B-cell lymphoma 2 (Bcl-2) |

| Epidermal Growth Factor Receptor (EGFR) |

| Mammalian Target of Rapamycin (mTOR) |

| Mitogen-activated protein kinase 8 (MAPK8) |

| Proto-oncogene c-Src (SRC) |

| Chalcone synthase (CHS) |

| Chalcone isomerase (CHI) |

| Anthocyanins |

Q & A

Q. How can multi-omics approaches elucidate this compound’s systemic effects in complex biological systems?

- Methodology :

- Integrate transcriptomics (RNA-seq) and proteomics (LC-MS/MS) to identify dysregulated pathways.

- Use metabolomics (NMR or HRMS) to map metabolic flux changes.

- Apply bioinformatics tools (KEGG, STRING) for pathway enrichment and network analysis .

Key Methodological Considerations

- Data Integrity : Ensure raw data (spectra, chromatograms) are archived in FAIR-compliant repositories (e.g., Zenodo) for reproducibility .

- Ethical Compliance : For in vivo studies, adhere to ARRIVE guidelines for experimental design and reporting .

- Instrument Calibration : Regularly validate analytical equipment (e.g., mass spectrometers) with certified reference standards .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.